

# Eclitasertib: A Selective RIPK1 Kinase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Eclitasertib** (also known as SAR443122 and DNL-758) is an orally bioavailable, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node that regulates cellular pathways of inflammation and programmed cell death, including necroptosis and apoptosis.[1] By selectively targeting the kinase activity of RIPK1, **eclitasertib** presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of **eclitasertib**, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

## Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral pathogens.[2] RIPK1 functions as both a scaffold protein and a kinase, orchestrating a complex network of signaling pathways that determine cell fate—leading to either cell survival and inflammation or programmed cell death. [3]

The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that contributes to tissue damage and inflammation in numerous pathological conditions.



Additionally, RIPK1 kinase activity is implicated in apoptosis. Dysregulation of RIPK1-mediated signaling has been linked to the pathogenesis of several inflammatory diseases, including ulcerative colitis, rheumatoid arthritis, psoriasis, and neuroinflammatory disorders.[3] Therefore, the selective inhibition of RIPK1 kinase activity with small molecules like **eclitasertib** offers a targeted therapeutic approach to mitigate inflammation and prevent cell death in these diseases.

## Eclitasertib: A Profile of a Selective RIPK1 Inhibitor

**Eclitasertib** is a potent inhibitor of RIPK1 kinase activity.[4] Its development is aimed at providing a therapeutic option for various peripheral or systemic inflammatory disorders.[5]

# **Chemical Properties**

The chemical properties of **eclitasertib** are summarized in the table below.

| Property          | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1][2]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
| Molecular Formula | C19H18N6O3                                                                                                   |
| Molecular Weight  | 378.4 g/mol                                                                                                  |
| CAS Number        | 2125450-76-0                                                                                                 |
| Synonyms          | SAR443122, DNL-758                                                                                           |

## **Potency and Selectivity**

**Eclitasertib** is a highly potent inhibitor of RIPK1. While a comprehensive public kinase selectivity profile is not available, the reported in vitro potency is significant.

| Parameter                | Value        |
|--------------------------|--------------|
| IC <sub>50</sub> (RIPK1) | 0.0375 μM[4] |



Note: Further studies are required to fully characterize the selectivity profile of **eclitasertib** against a broad panel of kinases.

# **Signaling Pathways and Mechanism of Action**

**Eclitasertib** exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, thereby modulating downstream signaling pathways involved in inflammation and cell death.

## **RIPK1-Mediated Signaling Pathways**

The following diagram illustrates the central role of RIPK1 in TNF-induced signaling, leading to either cell survival (NF-kB activation) or cell death (apoptosis and necroptosis).



Click to download full resolution via product page

**RIPK1 Signaling Pathways** 

## **Mechanism of Eclitasertib**

**Eclitasertib** binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis, without affecting the scaffold function of RIPK1 required for NF-kB activation and cell survival.

# **Preclinical and Clinical Development**



**Eclitasertib** has undergone preclinical evaluation and has been investigated in several clinical trials for various inflammatory conditions.

## **Preclinical Studies**

While detailed quantitative preclinical data for **eclitasertib** in specific animal models of ulcerative colitis, psoriasis, and rheumatoid arthritis are not publicly available, RIPK1 inhibitors, in general, have demonstrated efficacy in various preclinical models of inflammatory diseases.

### **Clinical Trials**

**Eclitasertib** has been evaluated in a Phase 1 study in healthy volunteers and has progressed to Phase 2 trials for several indications.

Table 1: Summary of **Eclitasertib** Clinical Trials



| Phase    | Indication                                        | Status       | Key<br>Findings/Endpoints                                                                                                                                                                                 |
|----------|---------------------------------------------------|--------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1  | Healthy Volunteers                                | Completed    | Well-tolerated with no severe adverse events.[5] Median Tmax: 3-4 hours.[5] Cmax and AUC increased subproportionally with dose.[5] >90% inhibition of RIPK1 phosphorylation in PBMCs at doses ≥100 mg.[5] |
| Phase 2  | Ulcerative Colitis<br>(NCT05588843)               | Recruiting   | Primary endpoint:<br>Clinical remission.[2]                                                                                                                                                               |
| Phase 2  | Cutaneous Lupus<br>Erythematosus<br>(NCT04781816) | Discontinued | Failed to meet the primary endpoint of change in CLASI from baseline at 12 weeks.                                                                                                                         |
| Phase 1b | Severe COVID-19<br>(NCT04469621)                  | Completed    | Well-tolerated with trends toward more rapid resolution of inflammatory biomarkers.                                                                                                                       |
| Phase 1  | Psoriasis                                         | Discontinued | Development for this indication has been discontinued.                                                                                                                                                    |
| Phase 1  | Rheumatoid Arthritis                              | Discontinued | Development for this indication has been discontinued.[3]                                                                                                                                                 |



Table 2: Pharmacokinetic Parameters of **Eclitasertib** in Healthy Volunteers (Single Ascending Dose)[5]

| Dose   | Tmax (median, hours) |
|--------|----------------------|
| 10 mg  | 3.0                  |
| 30 mg  | 4.0                  |
| 100 mg | 4.0                  |
| 200 mg | 3.5                  |
| 400 mg | 3.0                  |
| 800 mg | 4.0                  |

Note: Cmax and AUC data showed sub-proportional increases with dose.

Table 3: Pharmacodynamic Effect of **Eclitasertib** in Healthy Volunteers[5]

| Dose     | Inhibition of RIPK1 Phosphorylation in PBMCs (at 12h post-dose) |
|----------|-----------------------------------------------------------------|
| ≥ 100 mg | > 90%                                                           |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the evaluation of **eclitasertib** and other RIPK1 inhibitors.

# RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency of a compound against RIPK1.[6]





Click to download full resolution via product page

Workflow for RIPK1 Kinase Inhibition Assay



### Materials:

- Recombinant human RIPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (Promega)
- 96-well white plates
- Luminometer

### Procedure:

- Prepare serial dilutions of **eclitasertib** in the appropriate vehicle (e.g., DMSO), ensuring the final concentration in the assay does not exceed 1%.
- In a 96-well plate, add the diluted **eclitasertib** or vehicle control.
- Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.
- Add the master mix to each well of the plate.
- Initiate the kinase reaction by adding diluted RIPK1 enzyme to each well.
- Incubate the plate at 30°C for a defined period (e.g., 50 minutes).
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate at room temperature for 45 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 45 minutes.



- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **eclitasertib** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Assessment of RIPK1 Phosphorylation in Human PBMCs

This protocol outlines a method to measure the pharmacodynamic effect of **eclitasertib** on RIPK1 activation in human peripheral blood mononuclear cells (PBMCs).[5]





Click to download full resolution via product page

Workflow for Assessing RIPK1 Phosphorylation in PBMCs



#### Materials:

- Human whole blood
- Ficoll-Paque
- RPMI-1640 medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescence substrate
- Western blotting equipment

#### Procedure:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the PBMCs with PBS and resuspend them in autologous plasma or cell culture medium.
- Incubate the cells at 37°C for a specified time (e.g., 150 minutes).
- Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (pS166).



- Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
- · Detect the chemiluminescent signal.
- Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to normalize the data.
- Quantify the band intensities to determine the level of RIPK1 phosphorylation relative to total RIPK1.

## **Conclusion and Future Directions**

**Eclitasertib** is a promising selective RIPK1 kinase inhibitor with a well-defined mechanism of action and a favorable safety profile in early clinical development. By targeting a key driver of inflammation and cell death, **eclitasertib** holds the potential to be a valuable therapeutic option for patients with inflammatory diseases, particularly ulcerative colitis.

The ongoing Phase 2 clinical trial in ulcerative colitis will be crucial in establishing the efficacy of **eclitasertib** in a patient population. Future research should also focus on elucidating its full kinase selectivity profile and exploring its potential in other RIPK1-mediated diseases. The development of robust pharmacodynamic biomarkers will be essential for optimizing dosing and predicting clinical response. As our understanding of the complex roles of RIPK1 in health and disease continues to grow, selective inhibitors like **eclitasertib** will be invaluable tools for both research and clinical practice.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanofi and Denali's ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]



- 3. Eclitasertib Denali Therapeutics/Sanofi AdisInsight [adisinsight.springer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eclitasertib, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Eclitasertib: A Selective RIPK1 Kinase Inhibitor for Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217943#eclitasertib-as-a-selective-ripk1-kinase-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com